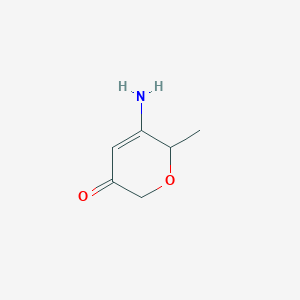

5-amino-6-methyl-2H-pyran-3(6H)-one

Description

Contextualization within the Pyranone Chemical Class and its Structural Diversity

Pyranones are a class of six-membered heterocyclic compounds that contain an oxygen atom and a ketone group within the ring. They exist in two main isomeric forms, the 2-pyrones (or α-pyrones) and 4-pyrones (or γ-pyrones), distinguished by the position of the carbonyl group relative to the heteroatom. These structures are foundational to a vast array of natural products and synthetic molecules, exhibiting significant structural diversity and a wide range of biological activities. researchgate.net

The pyranone scaffold is a versatile building block in organic synthesis, serving as a precursor for a variety of more complex molecules. researchgate.net The reactivity of the pyranone ring, which includes susceptibility to both nucleophilic and electrophilic attack, allows for extensive functionalization, leading to a rich diversity of derivatives. researchgate.net This chemical tractability has made pyranones a subject of considerable interest in medicinal chemistry and materials science.

Unique Structural Features and Systematic Nomenclature of 5-amino-6-methyl-2H-pyran-3(6H)-one

The systematic IUPAC name for the compound is this compound. nih.gov Its chemical structure is characterized by a dihydropyranone ring, indicating a partially saturated six-membered ring containing one oxygen atom. The key functional groups that define its unique character are an amino group (-NH2) at the 5-position, a methyl group (-CH3) at the 6-position, and a carbonyl group (C=O) at the 3-position.

The presence of both an amino group and a ketone, along with a chiral center at the 6-position, imparts specific stereochemical and reactive properties to the molecule. These features suggest its potential as a synthon in the construction of more complex chiral molecules and as a scaffold for the development of novel compounds with specific biological or material properties.

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H9NO2 | nih.gov |

| Molecular Weight | 127.14 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 372120-64-4 | nih.gov |

| Canonical SMILES | CC1C(C=C(C(=O)C1)N)O | nih.gov |

| InChI Key | IYGMLTQLTLQBKG-UHFFFAOYSA-N | nih.gov |

Historical Perspective on the Discovery and Initial Academic Research Trajectories of this compound

While the broader class of pyranones has been a subject of chemical investigation for over a century, with early research dating back to the late 19th and early 20th centuries, specific historical details regarding the discovery and initial synthesis of this compound are not well-documented in readily available academic literature. The synthesis of pyranone structures, in general, has evolved significantly over time, with early methods often relying on condensation reactions and cyclizations of dicarbonyl compounds and their derivatives.

Initial academic interest in substituted pyranones was often driven by their presence in natural products and their potential as versatile synthetic intermediates. Research in the mid-20th century expanded the synthetic toolbox for accessing these heterocycles, laying the groundwork for the synthesis of more complex and functionally diverse pyranone derivatives. It is likely that the synthesis of this compound was first achieved as part of broader investigations into the synthesis and reactivity of aminopyranones, though a seminal discovery paper for this specific molecule is not prominent.

Overview of Current Research Landscape and Key Academic Interests in this compound

The current research landscape for pyranone derivatives is vibrant and diverse, with significant academic interest in their application in medicinal chemistry, natural product synthesis, and materials science. While specific research focusing exclusively on this compound is limited in published literature, the academic interests in structurally similar aminopyranones can provide insight into its potential areas of investigation.

Key academic interests in related compounds include:

Medicinal Chemistry: Substituted pyranones are explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The amino and methyl substitutions on the pyranone ring of the target compound could be of interest for structure-activity relationship (SAR) studies in the development of new therapeutic agents.

Natural Product Synthesis: The pyranone core is a common motif in many biologically active natural products. nih.govmdpi.com Research often focuses on the development of novel synthetic routes to these complex molecules, where functionalized pyranones like this compound could serve as valuable chiral building blocks. researchgate.net

Catalysis and Synthesis Methodology: The development of efficient and stereoselective methods for the synthesis of substituted pyranones remains an active area of academic research. nih.gov The unique functionality of this compound may present interesting challenges and opportunities for the development of new synthetic methodologies.

While dedicated studies on this compound are not abundant, its structural features place it at the intersection of several key areas of contemporary chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

3-amino-2-methyl-2H-pyran-5-one |

InChI |

InChI=1S/C6H9NO2/c1-4-6(7)2-5(8)3-9-4/h2,4H,3,7H2,1H3 |

InChI Key |

FUPJHYJLIYWZDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=CC(=O)CO1)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 6 Methyl 2h Pyran 3 6h One and Its Analogues

Classical Synthetic Approaches to the 5-amino-6-methyl-2H-pyran-3(6H)-one Pyranone Core

Classical methods for constructing the pyranone ring often rely on well-established condensation and cyclization reactions, providing robust and versatile routes to the core structure.

Multi-step Reaction Sequences for Core Formation

Multi-step syntheses are fundamental in constructing the pyranone core, allowing for the methodical assembly of complex structures from simpler, readily available precursors. A common strategy involves the condensation of an active methylene compound with a β-keto ester or equivalent, followed by cyclization. For instance, a plausible classical route to a substituted pyranone might begin with a Knoevenagel condensation, followed by an intramolecular Michael addition or similar ring-closing reaction.

Another versatile approach utilizes multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the desired product, incorporating key structural elements in one step. For example, the synthesis of highly functionalized 4H-pyrans has been achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and an active methylene compound like ethyl acetoacetate. pnu.ac.ir This methodology, while producing a 4H-pyran, establishes a foundational strategy that could be adapted for the synthesis of the 2H-pyran-3(6H)-one core by selecting appropriate starting materials.

A well-documented precursor for various pyran-2-one derivatives is 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, commonly known as dehydroacetic acid (DHA). imist.ma DHA can be chemically modified through various reactions, such as condensation with amines or hydrazines, to generate a diverse array of heterocyclic systems built upon the pyranone scaffold. imist.ma This highlights a multi-step approach where a pre-formed pyranone is functionalized to achieve the desired substitution pattern.

Precursor Chemistry and Starting Material Considerations

Commonly employed precursors in the synthesis of related aminopyran structures include:

β-Keto Esters: Ethyl acetoacetate or benzyl acetoacetate can serve as the four-carbon backbone, providing a methyl group and a reactive ketone for subsequent transformations. pnu.ac.ir

Active Methylene Nitriles: Malononitrile is a frequent reactant, especially in multicomponent reactions, which introduces a cyano group that can serve as a precursor to or be accompanied by an amino group in the final structure. pnu.ac.ir

Aldehydes: An aldehyde, such as acetaldehyde or its equivalent, is necessary to introduce the C6-substituent (a methyl group in this case) and facilitate the initial condensation steps.

Amine Sources: The amino group at the C-5 position can be introduced by using nitrogen-containing nucleophiles like ammonia, primary amines, or urea/thiourea derivatives in the reaction mixture. nih.gov In many syntheses of related structures, such as 6-aminouracils, the amino group is part of a precursor that is cyclized to form the final heterocyclic system. nih.gov

The table below summarizes potential starting materials for analogous pyranone syntheses.

| Precursor Type | Example | Role in Synthesis |

| β-Dicarbonyl Compound | Ethyl Acetoacetate | Provides the core carbon backbone and C-2 methyl group. |

| Active Methylene Compound | Malononitrile | Source of C-5 and a cyano/amino functionality. |

| Aldehyde | Acetaldehyde | Provides the C-6 methyl group. |

| Nitrogen Source | Ammonia / Ammonium Acetate (B1210297) | Introduces the C-5 amino group. |

Novel and Evolving Synthetic Routes for this compound

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, selectivity, and the ability to generate complex molecules with precise stereochemical control.

Chemo- and Regioselective Synthesis Strategies for this compound

Chemo- and regioselectivity are paramount in constructing complex molecules, ensuring that reactions occur at the intended functional group and position. In the context of pyranone synthesis, multicomponent reactions often present challenges in controlling selectivity. However, careful selection of catalysts and reaction conditions can guide the reaction pathway.

For instance, the synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones from ethyl 2,2-dicyanovinylcarbamate derivatives and primary aromatic amines demonstrates a regioselective cyclization. nih.gov The reaction proceeds in a specific orientation to yield the desired pyrimidinone isomer. nih.gov Similar strategic planning, involving the use of pre-functionalized precursors with defined reactivity, can be envisioned to control the regiochemistry in the formation of the this compound ring, ensuring the correct placement of the amino and methyl substituents. Tandem reactions, such as a Knoevenagel condensation followed by a Michael addition, are powerful tools for building the pyranone ring with high regioselectivity. mdpi.comresearchgate.net

Stereoselective and Asymmetric Synthesis Methodologies for Chiral Derivatives

The 6-methyl group on the pyranone ring introduces a chiral center at the C-6 position. Therefore, methods for stereoselective and asymmetric synthesis are highly valuable for producing enantiomerically pure or enriched derivatives. While specific examples for this compound are not extensively documented, principles from asymmetric synthesis of other heterocyclic systems can be applied.

Strategies for inducing stereoselectivity include:

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the precursors can direct the stereochemical outcome of the ring-forming reaction.

Chiral Catalysis: The use of chiral catalysts (organocatalysts or metal complexes) can create a chiral environment that favors the formation of one enantiomer over the other. nih.govnih.gov Asymmetric hydrogenations and aminohydroxylations are key reactions in this field. nih.govrsc.org

Substrate Control: Asymmetric synthesis can be achieved by using an optically active starting material, where the existing stereocenter directs the formation of new ones. nih.gov

The hetero-Diels-Alder reaction is a powerful method for constructing six-membered rings with stereocontrol. A chiral Lewis acid catalyst could, in principle, be used to catalyze a [4+2] cycloaddition between a suitable diene and dienophile to form the pyranone ring asymmetrically. The development of such methodologies remains a key area of research for accessing chiral pyranone derivatives. nih.gov

Catalytic Approaches in the Synthesis of this compound

Catalysis offers significant advantages in chemical synthesis, including milder reaction conditions, increased efficiency, and improved selectivity, often with environmental benefits ("green chemistry").

Several catalytic systems have been successfully employed for the synthesis of pyran and pyranone analogues.

Organocatalysis: Small organic molecules like L-proline have been used to catalyze the three-component synthesis of pyrano[2,3-d]pyrimidine-2-ones, which involves the formation of a dihydropyran ring. nih.gov

Lewis Acid Catalysis: Catalysts such as TMSCl have been shown to promote cycloaddition reactions to form pyran-containing fused heterocycles. nih.gov

Nanocatalysis: Nanoparticles can serve as highly efficient and recyclable catalysts. For example, nano MgO has been demonstrated as an effective catalyst for the one-pot synthesis of 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates in water, highlighting a green synthetic approach. pnu.ac.ir The basic and acidic sites on the nano MgO surface are believed to activate the reacting species. pnu.ac.ir

Natural Product Catalysts: Betaine and guanidine carbonate have been used in a one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles, showcasing the potential of biocompatible catalysts. rsc.org

The table below provides examples of catalysts used in the synthesis of related pyranone structures.

| Catalyst | Catalyst Type | Reaction Type | Reference |

| L-proline / TFA | Organocatalyst | Three-component reaction | nih.gov |

| Nano MgO | Heterogeneous Nanocatalyst | Three-component reaction | pnu.ac.ir |

| TMSCl | Lewis Acid | Cycloaddition | nih.gov |

| p-Toluenesulfonic acid | Brønsted Acid | Multicomponent reaction | mdpi.com |

These catalytic methods provide powerful tools for constructing the pyranone core, often with high yields and operational simplicity, paving the way for more efficient and sustainable syntheses of this compound and its derivatives.

Organocatalysis in Pyranone Formation Reactions

Organocatalysis has emerged as a powerful tool for the synthesis of pyranone derivatives, providing an alternative to metal-based catalysts and often affording high levels of stereoselectivity. A variety of small organic molecules can be employed to catalyze the formation of the pyran ring.

An energy-efficient and environmentally benign method for synthesizing diverse 4H-pyrans involves the use of 2-aminopyridine as a low-cost organocatalyst. africanjournalofbiomedicalresearch.com This domino strategy allows for the reaction of aryl aldehydes, malononitrile, and 1,3-diketoesters at ambient temperature, resulting in high yields and shorter reaction times. africanjournalofbiomedicalresearch.com

Furthermore, the enantioselective synthesis of biologically active 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles has been accomplished using cinchona alkaloids as organocatalysts. documentsdelivered.com This reaction proceeds via a tandem Michael addition and Thorpe-Ziegler type reaction. The process can be carried out as a three- or four-component reaction, starting from simple and readily available materials, and achieves excellent yields with high enantioselectivities (up to >99% ee). documentsdelivered.com L-proline has also been demonstrated as an effective and environmentally friendly catalyst for the stereospecific synthesis of pyrans and thiopyrans through multicomponent reactions. rsc.org

Metal-mediated Transformations for Advanced Syntheses of this compound

Metal-mediated transformations are instrumental in the synthesis of pyranones, offering unique pathways for cyclization and functionalization. Various transition metals, including palladium, gold, rhodium, and ruthenium, have been successfully employed.

Palladium catalysts are widely used in the synthesis of 2-pyrones. One approach involves a two-step sequence starting with a Sonogashira coupling to form (Z)-2-alken-4-ynoates, which then undergo electrophilic cyclization. acs.org Palladium-catalyzed alkynylzinc-haloacrylic acid coupling followed by ZnBr2-catalyzed lactonization is another effective method. acs.org Gold nanoparticles supported on TiO2 have been shown to catalyze the hydration and 6-endo cyclization of skipped diynones to produce γ-pyrones. acs.org

Recent advances have also highlighted the utility of other metals. Ruthenium catalysts, for instance, can facilitate a three-component cascade reaction of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide to yield pyranones. nih.gov Rhodium-catalyzed oxidative coupling of substituted acrylic acids with alkynes and alkenes provides an efficient route to α-pyrones and butenolides. organic-chemistry.org

Table 1: Overview of Metal-mediated Pyranone Synthesis

| Metal Catalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| Palladium (Pd) | (Z)-2-alken-4-ynoates | 2-Pyrones | Two-step process involving Sonogashira coupling and electrophilic cyclization. acs.org |

| Gold (Au) | Skipped diynones | γ-Pyrones | Nanoparticle-catalyzed hydration and 6-endo cyclization. acs.org |

| Ruthenium (Ru) | Acrylic acids, ethyl glyoxylate, p-toluenesulfonamide | Pyranones | Three-component cascade reaction. nih.gov |

| Rhodium (Rh) | Substituted acrylic acids, alkynes/alkenes | α-Pyrones | Oxidative coupling reaction. organic-chemistry.org |

Biocatalytic Applications in Derivative Preparation

Biocatalysis offers a green and highly selective approach to the synthesis of pyranone derivatives. Enzymes can operate under mild conditions and often provide exquisite control over stereochemistry.

The plant biosynthetic pathways for 2-pyrones, which rely on type III polyketide synthase-like 2-pyrone synthases or hydroxylating 2-oxoglutarate dependent dioxygenases, serve as inspiration for biocatalytic methods. growingscience.com A study on the in vitro functional characterization of a 2-pyrone synthase from Gerbera x hybrida and two dioxygenases from Arabidopsis thaliana demonstrated a broad substrate specificity, enabling the "green" synthesis of natural products and their derivatives in a one-step, one-pot aqueous reaction. growingscience.com This enzymatic approach avoids the need for halogenated or metal reagents and protective groups. growingscience.com

Enzymatic synthesis has also been effectively used to produce chiral pyranone analogues. For example, one method yields (2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one with an impressive 99% enantiomeric excess (ee).

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. This is particularly relevant in the synthesis of heterocyclic compounds like this compound.

Solvent-Free and Environmentally Benign Reaction Systems

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplicity in processing.

Mechanochemical multicomponent reactions, conducted using ball milling, have been successfully employed for the preparation of 4H-pyrans. nih.gov This solvent-free method, catalyzed by a heterogeneous amine-functionalized metal-organic framework (MOF), provides good to excellent yields. nih.gov Another approach involves the use of a Brønsted-acidic ionic liquid as a reusable catalyst for the four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives under solvent-free conditions. nih.gov This method is characterized by high yields, short reaction times, and easy work-up without the need for chromatography. nih.gov

The use of water as a solvent is another cornerstone of green chemistry. A transition-metal-free synthesis of 4-pyrones has been developed that utilizes the TfOH-promoted nucleophilic addition and cyclization of diynones in water. google.com

Atom Economy and Waste Minimization Strategies in this compound Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Multicomponent reactions are inherently atom-economical as they incorporate the majority of the atoms from the starting materials into the final product.

The concept of combining pot, atom, and step economy (PASE) has been successfully applied to the synthesis of highly substituted tetrahydropyran-4-ones. springerprofessional.de This strategy involves a one-pot sequence of a Lewis acid-promoted addition of diketene to an aldehyde, a Knoevenagel condensation, and an intramolecular Michael reaction. springerprofessional.de This approach significantly reduces the environmental impact and increases the efficiency of the synthesis. springerprofessional.de

The transition-metal-free synthesis of 4-pyrones from diynones and water is another example of a highly atom-economical process. google.com Green chemistry metrics, such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI), are valuable tools for quantifying the "greenness" of a synthetic route and identifying areas for improvement.

Table 2: Green Chemistry Metrics for Chemical Synthesis

| Metric | Description | Goal |

|---|---|---|

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Maximize |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Minimize |

| E-Factor | Total waste (kg) / Product (kg) | Minimize |

Process Optimization and Scalability Studies for Research Applications of this compound

The transition of a synthetic route from the laboratory to a larger scale for research or industrial applications requires careful process optimization and scalability studies. Key considerations include reaction conditions, catalyst selection and loading, solvent choice, and purification methods.

For the synthesis of heterocyclic compounds, optimization of reaction parameters such as temperature, catalyst concentration, and reaction time is crucial for improving yields and adhering to green chemistry principles. africanjournalofbiomedicalresearch.com In the context of industrial synthesis, adjustments to the synthetic route are often necessary to ensure feasibility and validity at a larger scale. A patent for the industrial synthesis of 2,3,5-(4H)-trimethyl 4-pyranone highlights the importance of reaction conditions, such as temperature control and the choice of acetylation agent, to achieve good yields.

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of heterocycles, including improved heat and mass transfer, enhanced safety, and greater reproducibility. Multicomponent reactions are well-suited for flow chemistry, which can lead to more efficient and scalable processes. The implementation of complex multistep sequences within a single uninterrupted fluidic network is a key area of development in the production of active pharmaceutical ingredients. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is a guiding principle in modern chemical engineering and can be applied to the synthesis of pyranone derivatives.

Reaction Condition Optimization for Yield and Purity Enhancement

The synthesis of aminopyranone structures, analogous to this compound, is frequently achieved through a one-pot reaction involving an active methylene compound, an aldehyde, and a β-dicarbonyl compound. The optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial for maximizing the yield and purity of the final product.

Catalyst Selection: A variety of catalysts have been explored for the synthesis of aminopyranones. These range from basic catalysts to acidic catalysts and, more recently, novel nanocatalysts and ionic liquids. For instance, in the synthesis of related 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates, nano-sized magnesium oxide (nano MgO) has been demonstrated as an efficient and reusable catalyst. The use of nano MgO in water as a green solvent at 80°C has been shown to produce high yields of the desired products. Other catalytic systems, such as protic ionic liquids, have also proven effective in promoting the synthesis of pyran derivatives in aqueous media at room temperature. The choice of catalyst can significantly impact the reaction rate and, in some cases, the regioselectivity of the product.

Solvent Effects: The solvent plays a critical role in the outcome of the synthesis. While traditional organic solvents like ethanol, methanol, and dimethylformamide (DMF) are commonly used, there is a growing trend towards the use of greener solvents, most notably water. Water as a solvent is not only environmentally benign but can also enhance reaction rates and selectivity due to the hydrophobic effect and its unique polarity. Solvent-free conditions have also been successfully employed, often in conjunction with solid-supported catalysts, which simplifies the work-up procedure and reduces environmental impact.

Temperature and Reaction Time: The reaction temperature and duration are key parameters that need to be optimized. While some syntheses require elevated temperatures to proceed at a reasonable rate, others can be conducted at room temperature, particularly with the use of highly active catalysts. Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and the formation of byproducts, which can affect the purity of the final compound. Shorter reaction times are generally preferred to increase throughput and reduce energy consumption.

The following interactive data table summarizes the findings from various studies on the synthesis of aminopyranone analogues, highlighting the impact of different reaction conditions on yield and reaction time.

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Nano MgO | Water | 80 | 45-80 min | High |

| Protic Ionic Liquid | Water | Room Temperature | Short | High |

| Piperidine | Ethanol | Reflux | Several hours | Moderate to High |

| None (Solvent-free) | None | 100 | 1-2 h | Good |

Purity Enhancement: The purity of the synthesized this compound is paramount for its subsequent applications. Optimization of the aforementioned reaction conditions is the primary strategy to minimize the formation of impurities. Furthermore, the work-up and purification procedures are critical. Simple filtration of the solid product followed by washing with an appropriate solvent is often sufficient for reactions that proceed cleanly. In cases where impurities are present, recrystallization or column chromatography may be necessary to achieve high purity.

Flow Chemistry and Continuous Synthesis Methodologies for Efficient Production

The principles of green chemistry and the demand for more efficient and safer chemical manufacturing processes have driven the adoption of flow chemistry and continuous synthesis methodologies. These techniques offer significant advantages over traditional batch processing for the production of this compound and its analogues.

Advantages of Flow Chemistry:

Enhanced Safety: The small reaction volumes within a continuous flow reactor minimize the risks associated with handling potentially hazardous reagents and exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reaction rates and higher selectivity.

Increased Reproducibility and Scalability: Flow chemistry systems provide excellent control over reaction parameters, ensuring consistent product quality. Scaling up production is achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than redesigning a larger reactor.

Automation and Integration: Continuous flow setups can be readily automated, allowing for unattended operation and the integration of in-line purification and analysis, leading to a streamlined and efficient workflow.

Application to Aminopyranone Synthesis: The multicomponent synthesis of aminopyranones is particularly well-suited for adaptation to a continuous flow process. A typical setup would involve pumping streams of the starting materials (e.g., an active methylene compound, an aldehyde, and a β-dicarbonyl compound) and a catalyst solution into a mixing unit, followed by passage through a heated reactor coil. The residence time in the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rates of the pumps.

For the synthesis of this compound analogues, a packed-bed reactor containing a solid-supported catalyst could be employed. This approach simplifies the purification process as the catalyst is retained within the reactor, and the product stream can be collected and further processed without the need for catalyst filtration.

The following interactive data table illustrates a hypothetical comparison between a traditional batch synthesis and a continuous flow synthesis for an aminopyranone derivative, based on general principles and reported data for similar heterocyclic syntheses.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Volume | Large (e.g., 1 L) | Small (e.g., < 1 mL at any given time) |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Mixing | Mechanical stirring, can be inefficient | Efficient mixing through diffusion and static mixers |

| Reaction Time | Hours | Minutes |

| Yield | Variable | Often higher and more consistent |

| Safety | Higher risk with large volumes | Inherently safer |

| Scalability | Requires process redesign | Achieved by continuous operation or numbering-up |

Advanced Structural Elucidation and Stereochemical Characterization of 5 Amino 6 Methyl 2h Pyran 3 6h One

Spectroscopic Analysis for Complex Structural Assignment and Isomerism

High-Resolution NMR Spectroscopy for Conformational Analysis and Tautomerism of 5-amino-6-methyl-2H-pyran-3(6H)-one

No specific high-resolution NMR studies for this compound are available in the reviewed literature. Such studies would be crucial for determining the precise three-dimensional arrangement of atoms, including the conformation of the pyran ring and the orientation of the amino and methyl substituents. Techniques like 1H-1H COSY, HSQC, and HMBC would be instrumental in assigning all proton and carbon signals, while NOESY or ROESY experiments would provide insights into through-space proximities, revealing the preferred conformation in solution. Furthermore, temperature-dependent NMR studies could elucidate any dynamic processes, such as ring flipping or hindered rotation around the C-N bond, and help to identify and quantify any potential tautomers, such as the corresponding imine or enamine forms.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways

Detailed fragmentation pathways of this compound under various ionization conditions (e.g., electron ionization, electrospray ionization) have not been documented. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) experiments would be necessary to propose and verify fragmentation mechanisms, which would involve the characteristic loss of small neutral molecules or radicals from the parent ion, providing valuable structural information.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

While general vibrational frequencies for amino, methyl, and carbonyl groups are known, specific FT-IR and Raman spectra for this compound, along with detailed band assignments, are not present in the surveyed literature. surfacesciencewestern.com Such analyses would identify the characteristic stretching and bending vibrations of its functional groups. surfacesciencewestern.com For instance, the position and shape of the N-H stretching bands could indicate the extent and nature of intermolecular or intramolecular hydrogen bonding. nih.gov Complementary Raman spectroscopy would be particularly useful for observing non-polar bonds and providing a more complete vibrational profile of the molecule. surfacesciencewestern.com

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single Crystal X-ray Diffraction of this compound

There are no published single-crystal X-ray diffraction studies for this compound. This technique would provide the most definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. The resulting crystal structure would unambiguously establish the stereochemistry at the chiral centers and reveal the solid-state conformation.

Co-crystallization Studies with Host Molecules for Interaction Probing

In the absence of any crystallographic data for the parent molecule, there are consequently no co-crystallization studies available. Such experiments would involve crystallizing this compound with a suitable host molecule to investigate non-covalent interactions, such as hydrogen bonding or van der Waals forces, which could provide insights into its potential for molecular recognition.

Chiroptical Spectroscopy for Absolute Configuration Determination of this compound

The unequivocal assignment of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For a molecule like this compound, which possesses stereogenic centers, chiroptical spectroscopy techniques are indispensable tools. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. By comparing experimentally measured chiroptical data with quantum chemical calculations, the absolute spatial arrangement of atoms can be determined with a high degree of confidence.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential absorption and rotation of circularly polarized light, respectively, as a function of wavelength. These methods are particularly sensitive to the stereochemical environment of chromophores within a molecule. In the case of this compound, the α,β-unsaturated ketone of the pyranone ring and the amino group constitute the primary chromophores that would be expected to give rise to distinct CD and ORD signals.

While specific experimental CD and ORD data for this compound are not extensively reported in publicly available literature, the principles of their application can be illustrated through analogy with structurally related compounds, such as other substituted pyranones. The analysis would typically involve dissolving the enantiomerically enriched sample in a suitable transparent solvent and recording the spectra across a relevant wavelength range, particularly in the UV-Vis region where electronic transitions of the chromophores occur.

The resulting CD spectrum would exhibit positive or negative Cotton effects at specific wavelengths corresponding to the electronic transitions. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters. For instance, the n→π* transition of the carbonyl group and the π→π* transitions of the enone system would be particularly diagnostic.

To assign the absolute configuration, the experimental CD spectrum is compared with a theoretically calculated spectrum. This computational approach involves first identifying the low-energy conformers of the molecule through a conformational search. Subsequently, for each significant conformer, the CD spectrum is calculated using time-dependent density functional theory (TD-DFT). A Boltzmann-weighted average of the individual conformer spectra yields the final theoretical spectrum for a given enantiomer (e.g., (5S,6R)-5-amino-6-methyl-2H-pyran-3(6H)-one). A match between the experimental and the calculated spectrum for a specific enantiomer allows for the unambiguous assignment of its absolute configuration.

An illustrative, hypothetical dataset for the principal Cotton effects that might be observed for an enantiomer of this compound is presented below.

| Electronic Transition | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |

| n → π* (Carbonyl) | ~320 | +5,000 |

| π → π* (Enone) | ~240 | -15,000 |

This table represents hypothetical data for illustrative purposes.

Similarly, ORD, which measures the variation of optical rotation with wavelength, would show a characteristic curve (a "Cotton effect curve") in the regions of the CD bands. The relationship between CD and ORD is described by the Kronig-Kramers transforms, and often, both techniques are used in a complementary fashion.

Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that extends the principles of circular dichroism into the infrared region of the spectrum. wikipedia.org Instead of probing electronic transitions, VCD measures the differential absorption of left and right circularly polarized infrared radiation by the vibrational modes of a chiral molecule. wikipedia.orgbruker.com This technique offers several advantages for stereochemical elucidation, including a greater number of spectral features, as every fundamental vibrational mode is potentially VCD active. bruker.com

The determination of the absolute configuration of this compound using VCD follows a protocol similar to that of CD, involving both experimental measurement and theoretical calculation. nih.gov An experimental VCD spectrum is recorded for the sample in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) in the mid-infrared range (typically 2000–900 cm⁻¹). The resulting spectrum is a plot of the differential absorbance (ΔA) against the wavenumber.

Computationally, the process begins with a thorough conformational analysis to locate all relevant low-energy conformers. For each of these conformers, the vibrational frequencies and the corresponding VCD intensities are calculated using density functional theory (DFT). wikipedia.org A Boltzmann-averaged theoretical VCD spectrum is then generated for one of the enantiomers.

The absolute configuration is assigned by comparing the experimental VCD spectrum with the calculated one. A good agreement in the signs and relative intensities of the major VCD bands between the experimental spectrum and the calculated spectrum for a particular enantiomer confirms the absolute configuration of the sample. nih.gov If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is assigned to the opposite enantiomer.

For this compound, characteristic VCD signals would be expected for the stretching vibrations of the C=O, C=C, C-O, C-N, and N-H bonds, as well as for various bending modes. The coupling between these vibrational modes in the chiral environment of the molecule gives rise to the observed VCD signals.

A hypothetical VCD data table for a specific enantiomer of this compound is presented below to illustrate the expected nature of the results.

| Vibrational Mode | Wavenumber (cm⁻¹) | VCD Intensity (ΔA x 10⁻⁴) |

| N-H bend | ~1620 | +1.5 |

| C=O stretch | ~1680 | -2.8 |

| C=C stretch | ~1640 | +0.9 |

| C-O stretch | ~1100 | -1.2 |

This table represents hypothetical data for illustrative purposes.

Computational Chemistry and Theoretical Investigations of 5 Amino 6 Methyl 2h Pyran 3 6h One

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are foundational for predicting the electronic properties and chemical reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the system.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. A hypothetical DFT study of 5-amino-6-methyl-2H-pyran-3(6H)-one would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to model its ground state.

The primary outputs of such a study would include:

Optimized Molecular Geometry: Calculation of the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Prediction of the infrared (IR) spectrum, which can be used to characterize the molecule's vibrational modes and confirm that the optimized structure corresponds to a true energy minimum.

Electronic Properties: Calculation of dipole moment, polarizability, and the distribution of electronic charge through methods like Natural Bond Orbital (NBO) analysis to understand the polarity and electronic nature of the molecule.

A prospective data table for optimized geometry might look like this:

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C6 | C5 | - | Value in Å |

| Bond Length | C5 | N5 | - | Value in Å |

| Bond Angle | O2 | C3 | C4 | Value in Degrees |

| Dihedral Angle | H-N5 | C5 | C6 | Value in Degrees |

Note: The values in this table are placeholders, as no published data exists.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain systems, albeit at a greater computational cost. These methods would be employed to refine the understanding of the molecule's potential energy surface. Researchers would use them to locate and verify all stable conformers (energy minima) and the transition states that connect them, providing critical information about the energy barriers for conformational changes or potential reactions.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting a molecule's reactivity. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. Regions with a high LUMO density are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. A theoretical study would map the spatial distribution of these orbitals and calculate the energy gap to predict how this compound might interact with other chemical species.

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Note: The values in this table are placeholders, as no published data exists.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexible pyran ring and the rotatable amino and methyl groups suggest that this compound can exist in multiple conformations. Understanding these conformations is crucial as they can have different energies and chemical properties.

To explore the vast number of possible conformations, a systematic conformational search using molecular mechanics (MM) force fields would be the first step. This would be followed by molecular dynamics (MD) simulations, which simulate the movement of the atoms over time at a given temperature. MD simulations can reveal how the molecule behaves in a dynamic environment, identify the most populated conformational states, and map the pathways for transitions between them.

The structure of this compound allows for the formation of intramolecular hydrogen bonds, for instance, between the amino group and the ketone or pyran oxygen. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) could be used to identify and characterize these non-covalent interactions, which are critical for stabilizing certain conformations.

Furthermore, the molecule could potentially exhibit tautomerism. For example, the enamine-imine tautomerism involving the amino group and the C5-C4 bond, or keto-enol tautomerism involving the C3-ketone. High-level quantum mechanical calculations would be necessary to calculate the relative energies of these different tautomers and the energy barriers for their interconversion, thereby predicting which form is most stable under given conditions.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry serves as a powerful tool for predicting spectroscopic data, which can then be used to validate and interpret experimental findings.

Computational NMR Chemical Shift Prediction and Validation for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Predicting NMR chemical shifts computationally has become an increasingly vital step in confirming the structures of novel compounds. nih.govbohrium.com Density Functional Theory (DFT) is the most common method employed for this purpose, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgnih.gov

The typical workflow involves optimizing the 3D geometry of the molecule using a selected DFT functional and basis set, such as B3LYP/6-311+G(2d,p). nih.gov Following optimization, GIAO calculations are performed on the low-energy conformers to compute the isotropic magnetic shielding tensors. nih.gov These theoretical values are then converted into chemical shifts (ppm) by referencing them against a standard, like tetramethylsilane (B1202638) (TMS), and often scaled using a linear regression analysis to improve correlation with experimental data. rsc.org

For a molecule like this compound, this process would provide predicted ¹H and ¹³C chemical shifts. Comparing these predictions with experimentally obtained NMR data allows for unambiguous assignment of signals to specific atoms in the molecule, confirming its proposed structure. Studies on various organic molecules have shown that this approach can accurately differentiate between isomers and identify correct protonation states or tautomers. rsc.org

Table 1: Illustrative Example of Predicted vs. Experimental NMR Chemical Shifts for a Pyranone Derivative. (Note: This table is a hypothetical representation for a related pyranone structure to illustrate how data would be presented, as specific experimental data for the title compound is not available.)

| Atom No. | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C2 | 98.5 | 99.2 | 4.15 | 4.20 |

| C3 | 195.2 | 194.8 | - | - |

| C4 | 45.1 | 45.8 | 2.60 | 2.65 |

| C5 | 80.3 | 81.0 | 3.80 | 3.88 |

| C6 | 75.6 | 76.1 | 3.95 | 4.01 |

| C-CH₃ | 20.1 | 20.5 | 1.25 | 1.28 |

| NH₂ | - | - | 5.50 | 5.62 |

Theoretical IR and Raman Spectra Generation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Computational methods, particularly DFT, are highly effective at calculating these vibrational frequencies. nih.gov

The process begins with the optimization of the molecule's geometry. Subsequently, frequency calculations are performed at the same level of theory to determine the normal modes of vibration. scifiniti.com The output provides the frequencies (in cm⁻¹) and intensities of IR absorptions and Raman scattering activities. orientjchem.org These calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental spectra. scifiniti.com

For this compound, theoretical spectra would help assign specific bands to functional groups, such as the C=O stretch of the ketone, the N-H bends and stretches of the amino group, the C-O-C stretches of the pyran ring, and the C-H vibrations of the methyl group. scifiniti.com Comparing the theoretical and experimental spectra is crucial for confirming the molecular structure and understanding intramolecular interactions like hydrogen bonding. scifiniti.com

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in a Pyranone Analog. (Note: This table is an illustrative example for a related pyranone structure.)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretch (asym) | Amine | 3450 | 3465 |

| N-H Stretch (sym) | Amine | 3360 | 3375 |

| C=O Stretch | Ketone | 1705 | 1712 |

| N-H Bend | Amine | 1620 | 1625 |

| C-O-C Stretch | Ether | 1240 | 1248 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the step-by-step processes of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone.

Investigation of Proposed Synthetic Pathways and Intermediates

The synthesis of highly functionalized pyran derivatives often involves multi-component reactions where several reactants combine in a single pot to form a complex product. researchgate.netresearchgate.net A plausible route to pyranone scaffolds is the tandem Knoevenagel-Michael reaction. mdpi.comresearchgate.net

Computational chemistry can be used to map out the entire reaction pathway. By calculating the Gibbs free energies of reactants, potential intermediates, transition states, and products, chemists can construct a detailed energy profile of the reaction. mdpi.com This allows for the validation of a proposed mechanism by confirming that the intermediates are energetically plausible and that the transition state barriers are surmountable under the reaction conditions. For the synthesis of a substituted pyranone, this could involve modeling the initial condensation, the subsequent cyclization, and any tautomerization steps to identify the most energetically favorable pathway. researchgate.net

Understanding Catalytic Cycles and Rate-Determining Steps in this compound Synthesis

Many synthetic routes for pyrones rely on acid, base, or metal catalysis. nih.govorganic-chemistry.org Computational modeling can illuminate the precise role of the catalyst in the reaction. For instance, in a base-catalyzed reaction, calculations can show how the catalyst facilitates the deprotonation of a reactant to form a reactive nucleophile.

Molecular Docking and Dynamics Simulations for Biological Target Interactions in Model Systems

Given the prevalence of the pyran scaffold in pharmacologically active compounds, computational methods are widely used to predict and analyze their interactions with biological targets like proteins and enzymes. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein's active site. nih.gov The process generates a binding score, typically in kcal/mol, which estimates the binding affinity. Lower (more negative) scores suggest stronger binding. nih.gov Docking studies on pyran derivatives have been used to identify key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Asp, Arg) and hydrophobic interactions, which stabilize the ligand-protein complex. nih.govnih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted binding pose over time (e.g., 100 nanoseconds). nih.govrsc.org MD simulations model the movements of atoms in the complex, providing insights into the flexibility of the ligand and protein and confirming whether the crucial interactions identified in docking are maintained. nih.gov This two-pronged approach is invaluable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. nih.gov

Table 3: Illustrative Molecular Docking Results for a Pyranone Derivative with a Model Protein Kinase. (Note: This table is a hypothetical example to demonstrate typical data from a docking study.)

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Pyranone Analog | -8.6 | ASP 145 | Hydrogen Bond (with NH₂) |

| LYS 72 | Hydrogen Bond (with C=O) | ||

| LEU 130 | Hydrophobic | ||

| VAL 55 | Hydrophobic |

Ligand-Protein Binding Mode Prediction for Research Model Systems

Molecular docking simulations on a variety of pyran-based structures consistently highlight the importance of the pyran ring and its substituents in forming key interactions within protein binding pockets. These interactions are predominantly a mix of hydrogen bonds, hydrophobic interactions, and sometimes π-stacking or cation-π interactions. nih.gov For instance, studies on pyranopyrazole derivatives have shown that the pyran oxygen and adjacent carbonyl or amino groups are often involved in forming hydrogen bonds with amino acid residues such as glutamine, asparagine, and serine. nih.gov

To illustrate the potential binding modes, we can examine data from studies on analogous compounds. While the specific binding energies would differ, the types of interactions observed provide a predictive model for this compound.

Table 1: Predicted Ligand-Protein Interactions for this compound Based on Analogous Pyranone Derivatives

| Functional Group of Ligand | Potential Interacting Amino Acid Residues (Examples) | Type of Interaction |

| 5-Amino Group | Aspartic Acid, Glutamic Acid, Serine, Threonine | Hydrogen Bond Donor/Acceptor |

| 3-Carbonyl Group | Arginine, Lysine, Histidine, Serine, Threonine | Hydrogen Bond Acceptor |

| 6-Methyl Group | Leucine, Isoleucine, Valine, Alanine | Hydrophobic Interaction |

| Pyran Ring Oxygen | Water molecules, Polar residues | Hydrogen Bond Acceptor |

This table is a predictive representation based on computational studies of structurally similar compounds and does not represent experimentally validated interactions for this compound.

Structure-Based Virtual Screening for Academic Research Probes

Structure-based virtual screening is a computational technique used to identify potential new bioactive compounds from large chemical libraries by docking them into the three-dimensional structure of a biological target. The scaffold of this compound presents several features that make it an attractive candidate for use in such screening campaigns to develop novel academic research probes.

The pyranone core is a common motif in many biologically active natural products and synthetic compounds, suggesting its inherent "drug-like" properties. Its relatively simple and rigid structure provides a good starting point for the elaboration of more complex molecules. The presence of key functional groups—an amino group, a carbonyl group, and a methyl group—offers multiple points for chemical modification, allowing for the creation of a diverse library of derivatives for virtual screening.

In a typical virtual screening workflow, the 3D structure of this compound would be used as a query to search databases of commercially available or synthetically accessible compounds. The aim is to find molecules that are structurally similar and share the key pharmacophoric features, or that are predicted to bind to a specific target protein with high affinity.

Computational studies on pyrimidine-2-thione derivatives, which share some structural similarities with aminopyranones, have demonstrated the utility of virtual screening in identifying potential inhibitors of protein targets like H-RAS. nih.gov In these studies, docking scores are a primary metric for ranking compounds, with lower (more negative) scores indicating a more favorable predicted binding affinity.

Table 2: Hypothetical Virtual Screening Cascade for Identifying Probes Based on the this compound Scaffold

| Stage | Description | Key Computational Metric |

| 1. Library Preparation | A diverse chemical library is prepared, often containing thousands to millions of compounds. | Molecular weight, Lipinski's rule of five |

| 2. Docking | The library is computationally docked into the binding site of a target protein. | Docking Score (e.g., kcal/mol) |

| 3. Scoring and Ranking | Compounds are scored and ranked based on their predicted binding affinity and interaction patterns. | Binding Free Energy, Ligand Efficiency |

| 4. Filtering | The ranked list is filtered based on chemical diversity, synthetic accessibility, and other properties. | Tanimoto Coefficient, ADMET properties |

| 5. Hit Selection | A final set of "hit" compounds is selected for experimental validation. | Visual inspection of binding modes |

This table outlines a general workflow and does not represent a specific virtual screening campaign performed with this compound.

The insights gained from theoretical investigations of related pyranone structures strongly suggest that this compound holds promise as a scaffold for the development of novel molecular probes for academic research. Future computational and experimental studies are warranted to fully elucidate its potential in this area.

An exploration into the chemical behavior of this compound reveals a landscape rich with potential for synthetic modification. The compound's structure, featuring a reactive amino group and a labile pyranone ring, provides dual sites for a variety of chemical transformations. This article delineates the reactivity, chemical transformations, and derivatization strategies pertaining to this heterocyclic scaffold, focusing on modifications of the amino moiety and transformations involving the pyranone ring system. The discussion is based on the established reactivity of its constituent functional groups and analogous heterocyclic systems.

Mechanistic Investigations of Biological Interactions of 5 Amino 6 Methyl 2h Pyran 3 6h One Molecular Level, in Vitro Systems

Characterization of Target Engagement and Binding Affinity (In Vitro)

Binding Kinetics and Thermodynamics (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance with Isolated Targets)

No studies reporting the use of Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to determine the binding kinetics and thermodynamics of 5-amino-6-methyl-2H-pyran-3(6H)-one with any isolated biological target were identified. Such studies would be crucial in elucidating the affinity (K_D), association rate (k_a), dissociation rate (k_d), and thermodynamic parameters (ΔH, ΔS) of its potential interactions.

Enzyme Inhibition Studies (e.g., K_i, IC_50 determination for Isolated Enzymes)

No data from enzyme inhibition assays for this compound are available in the public domain. Consequently, key parameters such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC_50) against any specific isolated enzymes have not been determined.

Receptor Binding Assays (e.g., Radioligand Displacement for Isolated Receptors)

There is no published research detailing the use of receptor binding assays, such as radioligand displacement studies, to evaluate the affinity of this compound for any isolated receptors.

Molecular Mechanism of Action in Model Biological Systems (In Vitro Cell-Free or Cell Line Studies)

Modulation of Specific Enzymatic Pathways

Due to the lack of enzyme inhibition data, there is no information on whether this compound modulates any specific enzymatic pathways in cell-free or cell-line-based studies.

Interaction with Cellular Components (e.g., DNA, RNA, Lipids, Proteins)

No experimental evidence from in vitro studies is available to characterize the direct interactions of this compound with cellular macromolecules such as DNA, RNA, lipids, or specific proteins.

Impact on Gene Expression Profiles (Omics Data in Research Context)

There is currently no publicly available research, including any "omics" data (genomics, transcriptomics, proteomics), that details the impact of this compound on gene expression profiles in any in vitro system. Such studies would be essential to understand the molecular pathways modulated by this compound and to identify potential cellular targets.

Structure-Based Rational Design of Novel Probes and Ligands Derived from this compound

The successful application of structure-based design hinges on understanding how a compound interacts with its biological target at an atomic level.

Application of Structural Biology Data (e.g., X-ray Co-crystal Structures of Compound-Protein Complexes)

A critical component of structure-based design is the availability of high-resolution structural data, such as that obtained from X-ray crystallography of the compound bound to a protein. A search of structural databases reveals no deposited co-crystal structures for this compound with any protein target. This lack of structural information makes it impossible to rationally design new molecules based on its specific binding interactions.

Iterative Design Cycles for Optimized Molecular Interactions

Iterative design cycles, a cornerstone of modern drug discovery, involve the repeated process of designing, synthesizing, and testing new compounds to improve their properties. Without initial data on the biological activity and structure-activity relationships of this compound, there is no starting point for such optimization cycles.

Investigation of Stereoisomeric Effects on Biological Activity of this compound

The this compound molecule contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The spatial arrangement of atoms in these isomers can significantly affect their interaction with biological macromolecules.

Differential Binding and Efficacy of Enantiomers/Diastereomers

Research into the differential binding and efficacy of the stereoisomers of this compound has not been published. Such studies would require the synthesis of the individual stereoisomers and their testing in relevant biological assays to determine if one isomer is more active or binds more tightly to a target than another.

Stereoselective Recognition Mechanisms

Understanding how biological targets, such as enzymes or receptors, stereoselectively recognize different isomers of a compound provides crucial insights into the binding mechanism. In the absence of any identified biological targets or activity for this compound, no information on its stereoselective recognition is available.

Advanced Analytical Methods for Research Applications of 5 Amino 6 Methyl 2h Pyran 3 6h One

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is the cornerstone of chemical analysis for separating and identifying components within a mixture. For 5-amino-6-methyl-2H-pyran-3(6H)-one, various chromatographic techniques are employed to ensure the integrity of research samples and to track the efficiency of synthetic routes.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and concentration of non-volatile compounds like this compound. The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

In a typical research setting, a reversed-phase HPLC method is optimal. The compound, being polar due to its amino and ketone functionalities, is well-suited for analysis using a non-polar stationary phase, such as a C18 column. The mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the target compound and any impurities with varying polarities.

Quantification is achieved using an external standard calibration curve, where the peak area of the analyte is plotted against known concentrations. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value / Description |

| Instrument | Agilent 1260 Infinity II or similar |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

While HPLC is ideal for the primary analysis of this compound, Gas Chromatography (GC) is invaluable for monitoring reaction progress by detecting volatile starting materials or byproducts. The compound itself is generally not volatile enough for direct GC analysis without derivatization. However, its synthesis may involve volatile precursors or generate low molecular weight side products that can be monitored effectively by GC.

Coupling GC with a Mass Spectrometer (GC-MS) is particularly powerful, as it allows for the identification of unknown volatile impurities based on their mass spectra. nih.govnih.gov A common stationary phase for this purpose is a 5% phenyl polymethylsiloxane capillary column, which offers good separation for a wide range of organic molecules. nih.gov

Table 2: Typical GC-MS Conditions for Volatile Impurity Profiling

| Parameter | Value / Description |

| Instrument | Agilent 7890B GC with 5977A MSD or similar |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| MSD Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 35-500 amu |

The presence of a stereocenter at the C6 position of this compound means it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee), or the degree to which one enantiomer is present in greater amounts than the other, is critical in asymmetric synthesis and for stereospecific biological studies. polyu.edu.hk

Chiral chromatography is the definitive method for this analysis. uma.esresearchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic antibiotics (e.g., teicoplanin) are often effective for separating chiral amines and related compounds. sigmaaldrich.com The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol. The ratio of the peak areas for the two enantiomers is used to calculate the enantiomeric excess. researchgate.net

Table 3: Representative Chiral HPLC Method for Enantioseparation

| Parameter | Value / Description |

| Column | Chiralcel OD-H (Cellulose-based CSP) or CHIROBIOTIC T (Teicoplanin-based CSP) |

| Mobile Phase | Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV Detector |

| Detection Wavelength | 265 nm |

Spectroscopic Quantification Methods in Research Samples

Spectroscopic methods provide rapid and non-destructive ways to quantify compounds and probe their molecular environment.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for determining the concentration of a compound in a solution. The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The conjugated enone system within the this compound structure is expected to absorb UV light, likely in the 250-300 nm range.

To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

Table 4: Example Data for a UV-Vis Calibration Curve

| Concentration (µg/mL) | Absorbance at λmax (265 nm) |

| 1.0 | 0.112 |

| 2.5 | 0.278 |

| 5.0 | 0.559 |

| 7.5 | 0.841 |

| 10.0 | 1.115 |

Fluorescence spectroscopy is an exceptionally sensitive technique used to study the interactions between molecules. mdpi.org If this compound is fluorescent, its emission properties can be monitored upon interaction with a biological target like a protein or nucleic acid. Alternatively, if the target has intrinsic fluorescence (e.g., from tryptophan residues in a protein), the compound can be studied as a potential quencher or enhancer of that fluorescence. nih.govbham.ac.uk

Fluorescence quenching occurs when the compound binds to the target and causes a decrease in fluorescence intensity. mdpi.org This can happen through various mechanisms, including static quenching (formation of a non-fluorescent ground-state complex) or dynamic quenching (collisional deactivation). bham.ac.uk By systematically titrating the target protein with the compound and measuring the decrease in tryptophan fluorescence (excitation at ~295 nm, emission at ~340 nm), one can determine binding constants (K) and the number of binding sites (n), providing valuable insight into the molecular interaction. nih.gov

Table 5: Hypothetical Fluorescence Quenching Experiment Parameters

| Parameter | Value / Description |

| Instrument | Spectrofluorometer |

| Target | Model Protein (e.g., Lysozyme) at 2 µM in buffer |

| Ligand | This compound (0-20 µM titration) |

| Excitation λ | 295 nm (for selective excitation of Tryptophan) |

| Emission λ Range | 305-450 nm |

| Temperature | 25 °C |

| Data Analysis | Stern-Volmer plots to determine quenching mechanism and binding constants |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. The coupling of liquid or gas chromatography with mass spectrometry provides high sensitivity and selectivity, making it ideal for identifying and quantifying trace components.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying metabolites of a parent compound in non-clinical model biological systems, such as in vitro microsomal incubations or in vivo studies with laboratory animals. nih.govnih.gov This technique offers the sensitivity to detect low-concentration metabolites and the specificity to elucidate their structures. nih.gov

In a hypothetical study, this compound could be incubated with liver microsomes to simulate phase I and phase II metabolism. The resulting mixture would be separated using reversed-phase liquid chromatography, and the eluent would be introduced into a tandem mass spectrometer. By comparing the mass spectra of the parent compound with those of the potential metabolites, and by analyzing the fragmentation patterns, researchers could identify various metabolic transformations.

Potential Metabolic Transformations of this compound:

Oxidation: The introduction of a hydroxyl group to the pyran ring or the methyl group.

N-dealkylation: While not directly applicable to the primary amine, oxidation of the amino group could occur.

Glucuronidation or Sulfation: Conjugation of a glucuronic acid or sulfate (B86663) group to the amino or a hydroxylated metabolite, increasing water solubility for excretion.

Below is an illustrative data table of potential metabolites of this compound that could be identified using LC-MS/MS.

| Putative Metabolite | Molecular Formula | [M+H]+ (m/z) | Key MS/MS Fragments (m/z) | Proposed Transformation |

| Hydroxylated metabolite | C6H10NO3 | 144.0655 | 126.0550, 98.0597 | Oxidation |

| N-glucuronide conjugate | C12H18NO8 | 319.0954 | 143.0761 | Glucuronidation |

| Sulfated metabolite | C6H9NO5S | 222.0178 | 142.0499 | Sulfation |

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. medistri.swiss In the context of this compound, GC-MS is highly effective for identifying and quantifying impurities that may be present from its synthesis or degradation. thermofisher.com These impurities could include residual solvents, starting materials, or by-products.

For the analysis, a sample of this compound would be dissolved in a suitable solvent and injected into the GC. The compounds would be separated based on their boiling points and interactions with the chromatographic column. The mass spectrometer would then ionize and fragment the eluted compounds, providing a unique mass spectrum for each, which can be compared against spectral libraries for identification. medistri.swiss Derivatization may sometimes be employed to increase the volatility of the analyte. nih.gov

Illustrative Data Table of Potential Impurities in a this compound Sample:

| Potential Impurity | Retention Time (min) | Key Mass Fragments (m/z) | Potential Source |

| Toluene | 4.2 | 91, 65, 39 | Residual Solvent |

| Acetonitrile | 2.1 | 41, 40, 39 | Residual Solvent |

| Unreacted Starting Material A | 8.5 | [Data] | Synthesis |

| Dimer by-product | 12.1 | [Data] | Synthesis |

NMR-based Analytical Methods for Reaction Kinetics and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed structural information about molecules. Its application extends beyond simple structure elucidation to the real-time monitoring of chemical reactions and precise quantification of compounds.

In situ NMR spectroscopy allows for the real-time observation of a chemical reaction as it occurs within the NMR tube. iastate.edu This provides invaluable data for understanding reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms. rsc.orgresearchgate.net For instance, the synthesis or a subsequent transformation of this compound could be monitored by acquiring NMR spectra at regular intervals.

By tracking the disappearance of reactant signals and the appearance of product signals over time, the reaction rate can be determined. Furthermore, the detection of short-lived intermediates can provide crucial evidence for a proposed reaction pathway. nih.gov Both one-dimensional (e.g., ¹H) and two-dimensional (e.g., COSY, HSQC) NMR experiments can be utilized for in situ monitoring. rsc.org

Illustrative Data for In Situ ¹H NMR Monitoring of a Hypothetical Reaction:

| Time (min) | Integral of Reactant A (δ 2.5 ppm) | Integral of Product B (δ 4.1 ppm) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 30 | 0.40 | 0.60 |

| 60 | 0.15 | 0.85 |

| 120 | 0.02 | 0.98 |

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the absolute concentration or purity of a substance. ox.ac.uk Unlike other analytical techniques, qNMR does not necessarily require a calibration curve using a standard of the analyte itself. Instead, a certified internal standard of known concentration is added to the sample. ox.ac.uk

To determine the purity of a batch of this compound, a known mass of the compound and a known mass of an internal standard (e.g., maleic acid) would be dissolved in a deuterated solvent. The ¹H NMR spectrum is then recorded under specific conditions that ensure a linear response between signal intensity and concentration. By comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard, the absolute quantity and thus the purity of the analyte can be calculated with high accuracy. ox.ac.ukyoutube.com

Illustrative qNMR Purity Calculation for this compound:

| Parameter | Value |

| Analyte (this compound) Proton Signal (e.g., -CH3) | δ 1.2 ppm |

| Integral of Analyte Signal | 1.50 |

| Number of Protons for Analyte Signal | 3 |

| Internal Standard (Maleic Acid) Proton Signal | δ 6.2 ppm |

| Integral of Internal Standard Signal | 2.00 |

| Number of Protons for Internal Standard Signal | 2 |

| Mass of Analyte | 10.2 mg |

| Mass of Internal Standard | 8.5 mg |

| Purity of Internal Standard | 99.9% |

| Calculated Purity of Analyte | 98.5% |